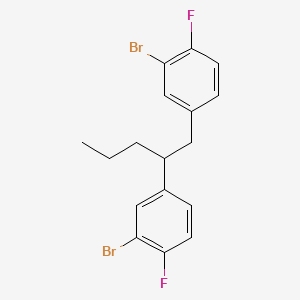![molecular formula C6H12ClNO B14021268 (1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7S)-2-Oxa-6-azabicyclo[510]octane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of bicyclic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride exerts its effects involves its interaction with molecular targets within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
- (1R,7S,8S)-4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
- (1R,7S)-Bicyclo[5.1.0]octan-4-one
Uniqueness
(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic ring system. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
Clé InChI |
DBQNTJWQSLIPFQ-RIHPBJNCSA-N |
SMILES isomérique |
C1CN[C@H]2C[C@H]2OC1.Cl |
SMILES canonique |
C1CNC2CC2OC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



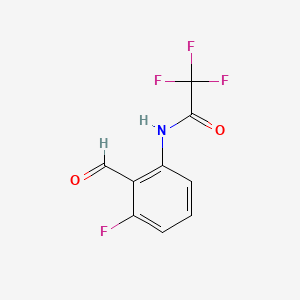
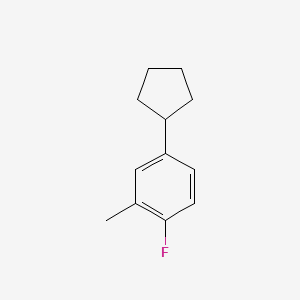
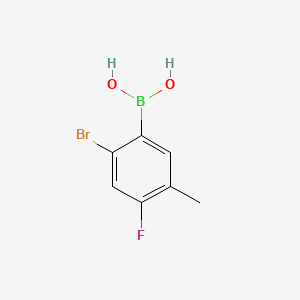
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
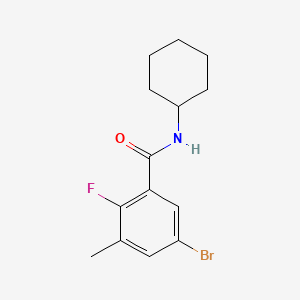
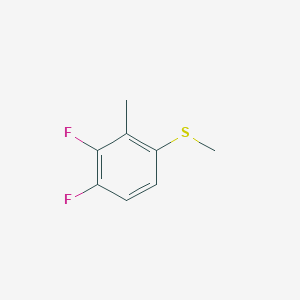
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
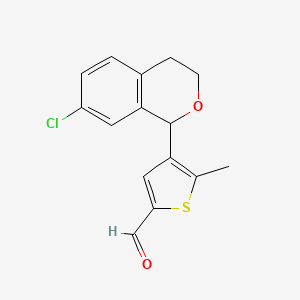
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
